5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMCAGUJFRLHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide.
Mode of Action
It is known to participate in reactions involving free radicals. In such reactions, the compound may interact with its targets, leading to changes in the molecular structure and function.
Biological Activity
5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro group, a methoxy group, and an oxadiazole moiety. Its molecular formula is , with a molecular weight of 368.85 g/mol. The presence of the oxadiazole ring is significant as compounds containing this heterocyclic structure are often associated with diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via mitochondrial pathway |
| U-937 (Monocytic Leukemia) | 12.34 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 10.21 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity in these cell lines, suggesting that it may act as a promising candidate for further development in cancer therapy.
The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analyses indicated that treatment with the compound leads to an increase in apoptotic cells in a dose-dependent manner. Additionally, it has been shown to interfere with critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Study 1: Efficacy Against Breast Cancer
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound against breast cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis makes it a viable candidate for further investigation in breast cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Core
a. Halogen and Heterocycle Modifications
- Compound 8P9: 5-Chloro-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide Key Differences: Replaces the cyclohexyl-oxadiazole group with a benzoxazole ring. Impact: The benzoxazole ring (vs. The additional methoxy group may enhance solubility but reduce metabolic stability . Formula: C₁₆H₁₅ClN₂O₅S; Molecular Weight: 394.82 g/mol.
- Compound 8PU: 5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide Key Differences: Substitutes chlorine with bromine and introduces a hydroxyl group on the benzoxazole ring. The hydroxyl group may confer acidity and metal-chelating properties .
b. Linker and Functional Group Variations
- N-{1-[3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl]Piperidin-4-yl}Pyrazine-2-Carboxamide Key Differences: Replaces the sulfonamide group with a carboxamide and introduces a pyridine-piperidine scaffold. However, the carboxamide group reduces acidity compared to sulfonamides .
Cyclohexyl-Oxadiazole Derivatives
N-(2-Bromophenyl)-N'-[1-(3-Methyl-1,2,4-Oxadiazol-5-yl)Cyclohexyl]Urea (sc-494731)
- 2-(4-Chlorophenoxy)-N-(1-(3-Methyl-1,2,4-Oxadiazol-5-yl)Cyclohexyl)Acetamide (HR298444) Key Differences: Acetamide group (-NHCO-) and 4-chlorophenoxy substituent. The 4-chlorophenoxy group increases lipophilicity, favoring CNS penetration . Formula: C₁₇H₂₀ClN₃O₃; Molecular Weight: 373.87 g/mol.
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
- Dissolve 5-chlorosalicylic acid (1.0 mol) in acetone (10 L) with anhydrous potassium carbonate (3.15 mol).
- Add dimethyl sulfate (2.15 mol) dropwise under reflux (4 hr).
- Isolate methyl 5-chloro-2-methoxybenzoate via vacuum distillation (135–138°C at 12 mm Hg; 95% yield).
Reaction Equation :
$$
\text{5-Cl-C}6\text{H}3(\text{OH})\text{CO}2\text{H} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{5-Cl-C}6\text{H}3(\text{OCH}3)\text{CO}2\text{CH}_3
$$
Sulfonation and Chlorination
- React methyl 5-chloro-2-methoxybenzoate (1.0 mol) with chlorosulfonic acid (5.0 mol) at 0–5°C for 2 hr.
- Quench with ice water, extract with dichloromethane, and dry over Na$$2$$SO$$4$$.
- Reflux the sulfonic acid intermediate with thionyl chloride (3.0 mol) to yield 5-chloro-2-methoxybenzenesulfonyl chloride (82% yield).
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Methylation | Dimethyl sulfate | Reflux, 4 hr | 95 |
| Sulfonation/Chlorination | ClSO$$3$$H, SOCl$$2$$ | 0–5°C → Reflux | 82 |
Synthesis of 1-(3-Methyl-1,2,4-Oxadiazol-5-yl)Cyclohexylamine
Cyclohexanone Oxime Formation
Procedure :
- React cyclohexanone (1.0 mol) with hydroxylamine hydrochloride (1.2 mol) in ethanol/water (1:1) at 80°C for 6 hr.
- Isolate cyclohexanone oxime by filtration (89% yield).
Nitrile Oxide Generation and Cyclization
Procedure :
- Treat cyclohexanone oxime (1.0 mol) with chloramine-T (1.1 mol) in acetonitrile at 25°C for 3 hr.
- Add methyl cyanide (1.2 mol) and heat at 60°C for 12 hr to form 5-cyclohexyl-3-methyl-1,2,4-oxadiazole .
- Reduce the oxadiazole with LiAlH$$_4$$ (2.0 mol) in THF to yield 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine (74% yield).
Reaction Equation :
$$
\text{Cyclohexanone oxime} \xrightarrow{\text{ClNH-T}} \text{Nitrile oxide} \xrightarrow{\text{CH}3\text{CN}} \text{Oxadiazole} \xrightarrow{\text{LiAlH}4} \text{Amine}
$$
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxime formation | NH$$_2$$OH·HCl | 80°C, 6 hr | 89 |
| Oxadiazole cyclization | Chloramine-T, CH$$_3$$CN | 60°C, 12 hr | 68 |
| Reduction | LiAlH$$_4$$ | THF, reflux | 74 |
Coupling of Sulfonyl Chloride and Amine
- Dissolve 5-chloro-2-methoxybenzenesulfonyl chloride (1.0 mol) and 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine (1.05 mol) in dry dichloromethane.
- Add triethylamine (2.5 mol) dropwise at 0°C, then stir at 25°C for 24 hr.
- Wash with 5% HCl, dry, and recrystallize from ethanol/water to isolate the target compound (88% yield, 98.5% purity by HPLC).
Optimization Notes :
- Catalyst : Hafnium tetrachloride (3 wt%) improves coupling efficiency under reflux.
- Solvent : N-Methylpyrrolidone enhances solubility of sterically hindered intermediates.
Alternative Synthetic Routes
Direct Aminolysis of Sulfonate Esters
- React methyl 5-chloro-2-methoxybenzoate (1.0 mol) with excess cyclohexylamine derivative in toluene under reflux (8 hr).
- Sulfonate the resultant amide using chlorosulfonic acid, followed by ammonolysis.
Yield : 72% (lower due to competing side reactions).
Solid-Phase Synthesis
- Immobilize the cyclohexylamine derivative on Wang resin.
- Perform sequential sulfonylation and deprotection steps.
Advantage : Facilitates purification but requires specialized equipment.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise coupling | High purity (≥98%), scalable | Lengthy (5 steps) |
| Direct aminolysis | Fewer steps | Low yield (72%), byproduct formation |
| Solid-phase | Ease of purification | High cost, limited scalability |
Q & A
Q. How to analyze mechanistic pathways in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
